N-ethyl-3-hydroxypropanamide

Catalog No.
S3670511
CAS No.
38052-79-8
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-ethyl-3-hydroxypropanamide

CAS Number

38052-79-8

Product Name

N-ethyl-3-hydroxypropanamide

IUPAC Name

N-ethyl-3-hydroxypropanamide

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-2-6-5(8)3-4-7/h7H,2-4H2,1H3,(H,6,8)

InChI Key

SVLZREHLAYHYRT-UHFFFAOYSA-N

SMILES

CCNC(=O)CCO

Canonical SMILES

CCNC(=O)CCO

N-ethyl-3-hydroxypropanamide is an organic compound with the molecular formula C5_5H11_{11}NO2_2. It features a hydroxyl group (-OH) and an amide group (-C(=O)N-) attached to a propanamide backbone. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis. Its structure allows it to participate in a range of

N-ethyl-3-hydroxypropanamide can undergo several chemical transformations:

  • Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Dehydration: Under specific conditions, it can be dehydrated to form N-ethyl-2-oxopropanamide, which is an important intermediate in synthetic pathways.
  • Carbonylation: It may also participate in carbonylation reactions to produce β-lactams or other nitrogen-containing heterocycles, utilizing catalysts to facilitate the reaction .

Research indicates that N-ethyl-3-hydroxypropanamide exhibits biological activity that may be beneficial in medicinal chemistry. Its structural similarity to other biologically active compounds suggests potential roles as a chiral auxiliary in asymmetric synthesis, enhancing enantioselectivity in reactions. Additionally, derivatives of similar compounds have shown antimicrobial and anticancer properties, indicating that N-ethyl-3-hydroxypropanamide could also possess relevant biological activities .

Several methods exist for synthesizing N-ethyl-3-hydroxypropanamide:

  • From Hydroxypropanal: The compound can be synthesized by reacting hydroxypropanal with ethylamine under controlled conditions, typically involving acid catalysis.
  • Via Carbonylation: A more complex method involves carbonylating epoxides or related compounds in the presence of ammonia to yield hydroxypropanamides, which can then be further processed to obtain N-ethyl-3-hydroxypropanamide .
  • Using Polyhydroxyalkanoates: Another approach involves treating polyhydroxyalkanoates with ethylamine, resulting in the formation of various hydroxypropanamides including N-ethyl-3-hydroxypropanamide .

N-ethyl-3-hydroxypropanamide finds applications in various domains:

  • Pharmaceuticals: It serves as an intermediate for synthesizing bioactive molecules and drugs.
  • Organic Synthesis: The compound is utilized as a chiral auxiliary, facilitating the synthesis of enantiomerically pure compounds.
  • Polymer Chemistry: It can be used to create polymers with specific properties through polymerization reactions .

Interaction studies of N-ethyl-3-hydroxypropanamide with other chemical species are crucial for understanding its reactivity and potential applications:

  • Chiral Interactions: As a chiral auxiliary, it can influence the stereochemical outcome of reactions involving chiral centers.
  • Biological Interactions: Preliminary studies suggest that it may interact with biological targets, potentially influencing enzyme activity or cellular processes.

Further research is needed to elucidate these interactions fully.

N-ethyl-3-hydroxypropanamide shares structural characteristics with several other compounds, which can highlight its uniqueness:

Compound NameMolecular FormulaKey Features
N-methyl-3-hydroxypropanamideC5_5H11_{11}NOMethyl substitution instead of ethyl; different sterics
N-ethyl-2-hydroxypropanamideC5_5H11_{11}NOHydroxyl group on the second carbon; different reactivity
N-methyl-4-hydroxybutyramideC5_5H11_{11}NODifferent position of hydroxyl; potential for different biological activities
N-acetyl-3-hydroxypropanamideC5_5H9_{9}NO2_2Acetyl group instead of ethyl; altered properties and applications

N-ethyl-3-hydroxypropanamide's unique combination of functional groups and its ability to serve as a chiral auxiliary distinguish it from these similar compounds, making it particularly valuable in synthetic organic chemistry and pharmaceutical development .

XLogP3

-0.8

Dates

Last modified: 08-20-2023

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